1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 286.20 g/mol. It is classified as an organic compound and falls under the category of pyrazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride can be achieved through various methods involving the reaction of 1,2,3,4-tetrahydronaphthalene with pyrazole derivatives. A common approach includes:
This multi-step synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity.
The molecular structure of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride can be represented using various structural formulas:
N=C1C=C(NN1)C2=CC=C3CCCCC3=C2
1S/C13H17Cl2N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H3,14,15,16)
The structure consists of a pyrazole ring fused with a tetrahydronaphthalene moiety. The presence of chlorine atoms in the hydrochloride form adds to its stability and solubility in polar solvents.
The chemical reactivity of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride can involve several types of reactions:
These reactions are significant for further modifications that enhance its pharmacological properties.
The mechanism of action for 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is not fully elucidated but is hypothesized to involve interaction with specific biological targets:
Further studies are needed to clarify these mechanisms and their implications in drug development.
The compound must be handled with care due to its potential hazards as indicated by safety data sheets from suppliers like Sigma-Aldrich .
The primary applications of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride lie in medicinal chemistry:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1